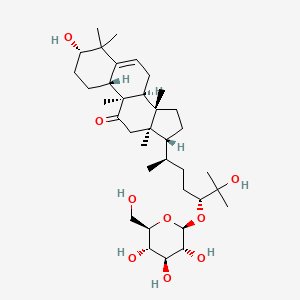![molecular formula C13H15NO4 B13843065 (S)-5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-8-yl)oxazolidin-2-one(Vilanterol impurity)](/img/structure/B13843065.png)
(S)-5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-8-yl)oxazolidin-2-one(Vilanterol impurity)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-8-yl)oxazolidin-2-one, also known as Vilanterol impurity, is a chemical compound that is often encountered as an impurity in the synthesis of Vilanterol, a long-acting beta-agonist used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This compound is of interest due to its structural properties and potential implications in pharmaceutical formulations.
Méthodes De Préparation
The synthesis of (S)-5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-8-yl)oxazolidin-2-one involves several steps, typically starting with the formation of the benzo[d][1,3]dioxin ring system. This is followed by the introduction of the oxazolidin-2-one moiety. The reaction conditions often involve the use of specific catalysts and solvents to ensure the desired stereochemistry and yield. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and cost-efficiency.
Analyse Des Réactions Chimiques
(S)-5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-8-yl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.
Hydrolysis: Acidic or basic conditions can lead to the hydrolysis of the oxazolidin-2-one ring.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
(S)-5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-8-yl)oxazolidin-2-one has several scientific research applications:
Chemistry: It is used as a reference standard in the analysis of Vilanterol impurities.
Biology: Studies may investigate its biological activity and potential effects on cellular processes.
Medicine: Research into its pharmacokinetics and potential side effects when present as an impurity in pharmaceutical formulations.
Industry: Quality control and assurance in the production of Vilanterol to ensure the purity and safety of the final product.
Mécanisme D'action
The mechanism of action of (S)-5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-8-yl)oxazolidin-2-one is not well-documented, as it is primarily studied as an impurity rather than an active pharmaceutical ingredient. its structural similarity to Vilanterol suggests that it may interact with similar molecular targets, such as beta-adrenergic receptors, though with potentially different efficacy and potency.
Comparaison Avec Des Composés Similaires
Similar compounds to (S)-5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-8-yl)oxazolidin-2-one include other oxazolidinone derivatives and benzo[d][1,3]dioxin compounds. These compounds may share similar chemical properties and reactivity but differ in their specific biological activities and applications. The uniqueness of (S)-5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-8-yl)oxazolidin-2-one lies in its specific structure and its role as an impurity in Vilanterol synthesis.
Propriétés
Formule moléculaire |
C13H15NO4 |
|---|---|
Poids moléculaire |
249.26 g/mol |
Nom IUPAC |
(5S)-5-(2,2-dimethyl-4H-1,3-benzodioxin-8-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H15NO4/c1-13(2)16-7-8-4-3-5-9(11(8)18-13)10-6-14-12(15)17-10/h3-5,10H,6-7H2,1-2H3,(H,14,15)/t10-/m1/s1 |
Clé InChI |
FVIOCFPCBPARKM-SNVBAGLBSA-N |
SMILES isomérique |
CC1(OCC2=C(O1)C(=CC=C2)[C@H]3CNC(=O)O3)C |
SMILES canonique |
CC1(OCC2=C(O1)C(=CC=C2)C3CNC(=O)O3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



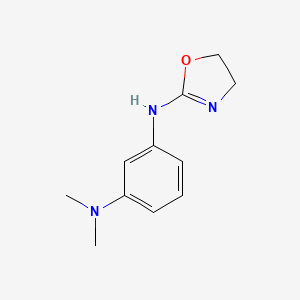
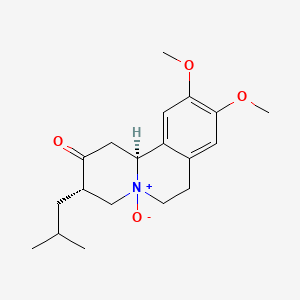


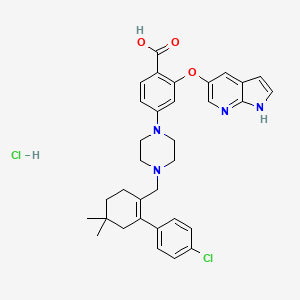
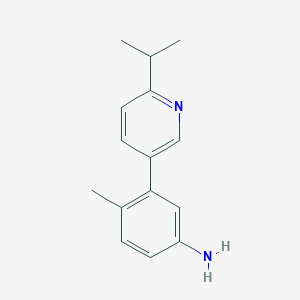

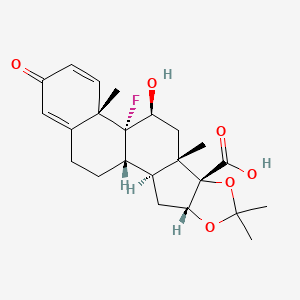

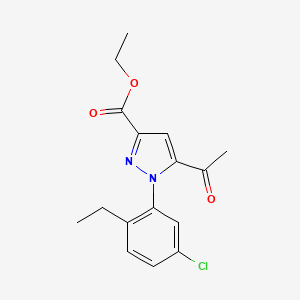

![4-[5-[ethyl(methyl)amino]-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine](/img/structure/B13843093.png)
